molecular formula C10H7Cl2N B1455754 2,5-Dichloro-8-methylquinoline CAS No. 1340414-32-5

2,5-Dichloro-8-methylquinoline

Cat. No. B1455754
M. Wt: 212.07 g/mol
InChI Key: DYWKIBFRFGZQPW-UHFFFAOYSA-N
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Description

2,5-Dichloro-8-methylquinoline is a nitrogen-containing heterocyclic compound. Its chemical formula is C10H7Cl2NO . This compound is also known by other names, including 5,7-Dichloro-2-methyl-8-quinolinol , 5,7-Dichloro-8-hydroxyquinaldine , and 5,7-Dichloro-8-quinaldinol . It belongs to the quinoline family and exhibits interesting biological properties .


Synthesis Analysis

The synthesis of 2,5-Dichloro-8-methylquinoline involves various methods. One common approach is the reaction of 8-hydroxyquinoline with two equivalents of bromine in chloroform, leading to the formation of 5,7-dibromo-8-hydroxyquinoline. Subsequent chlorination at positions 5 and 7 yields 2,5-Dichloro-8-methylquinoline. The synthetic route can be further optimized for improved yields and purity .


Chemical Reactions Analysis

2,5-Dichloro-8-methylquinoline exhibits diverse reactivity due to its halogenated quinoline scaffold. Some potential reactions include nucleophilic substitutions, oxidative processes, and metal complexation. Researchers have explored its reactivity in the context of drug discovery and bioactive natural products .

properties

IUPAC Name

2,5-dichloro-8-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2N/c1-6-2-4-8(11)7-3-5-9(12)13-10(6)7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYWKIBFRFGZQPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)C=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dichloro-8-methylquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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